1-(thiophen-2-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Beschreibung
BenchChem offers high-quality 1-(thiophen-2-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(thiophen-2-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
1-thiophen-2-ylsulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O7S2/c1-29-15-11-14(12-16(30-2)18(15)31-3)20-23-24-21(32-20)22-19(26)13-6-8-25(9-7-13)34(27,28)17-5-4-10-33-17/h4-5,10-13H,6-9H2,1-3H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGZEOADJMYYJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Chemical Structure and Properties
The compound features several key structural components:
- Piperidine ring : A six-membered ring containing one nitrogen atom.
- Oxadiazole moiety : A five-membered ring with two nitrogen atoms and one oxygen atom, known for its biological activity.
- Thiophenesulfonyl group : A thiophene ring attached to a sulfonyl group, enhancing the compound's solubility and biological interactions.
- Trimethoxyphenyl substituent : This group may contribute to the compound's ability to interact with various biological targets.
Anticancer Properties
Research has indicated that compounds similar to 1-(thiophen-2-ylsulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide exhibit significant anticancer activity. For instance:
- PPAR Agonist Activity : Studies have shown that 1,2,4-oxadiazole derivatives can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating cellular differentiation and metabolism. In particular, modifications at the thiophenyl residue can enhance PPAR agonist activity, leading to increased cytotoxicity against cancer cell lines such as A-498 (kidney carcinoma) and DU 145 (prostate carcinoma) .
Cytotoxicity Studies
Table 1 summarizes the cytotoxicity of related oxadiazole compounds:
| Compound Name | Cell Line | IC50 (μM) | CC50 (μM) |
|---|---|---|---|
| Compound 16 | A-498 | 0.23 | 81.66 |
| Compound 16 | DU 145 | 0.83 | 92.67 |
| Natural Compound | A-498 | 0.18 | 63.30 |
| Natural Compound | DU 145 | 0.77 | 71.08 |
The results indicate that while many synthetic derivatives show promising anticancer activity, their selectivity and toxicity profiles vary significantly.
The proposed mechanism for the anticancer effects of these compounds involves:
- Induction of Apoptosis : Compounds with oxadiazole rings have been noted for their ability to induce apoptosis in cancer cells.
- PPAR Modulation : Agonism of PPAR can lead to altered gene expression related to cell growth and survival.
Case Studies
In a notable study involving a series of oxadiazole derivatives:
Q & A
Q. What are the standard synthetic routes for synthesizing this compound?
The synthesis involves three key steps:
- Step 1 : Sulfonylation of thiophene using sulfonyl chloride under basic conditions to introduce the thiophen-2-ylsulfonyl group.
- Step 2 : Formation of the 1,3,4-oxadiazole ring via cyclization of a substituted acylhydrazide intermediate with 3,4,5-trimethoxyphenyl groups.
- Step 3 : Carboxamide coupling between the piperidine-4-carboxylic acid derivative and the oxadiazole-2-amine group using coupling agents like EDC/HOBt.
Key Considerations :
- Reaction temperatures (e.g., 80–100°C for cyclization) and solvent choices (e.g., DMF for polar intermediates) are critical .
- Intermediate purification via column chromatography or recrystallization ensures high yields (>70% reported in analogous syntheses) .
Q. What spectroscopic techniques are recommended for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm piperidine, oxadiazole, and trimethoxyphenyl moieties. For example:
- Piperidine protons appear as multiplet signals at δ 1.5–3.0 ppm.
- Oxadiazole C=N signals at ~160–165 ppm in ¹³C NMR .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve oxadiazole ring formation?
- Design of Experiments (DoE) : Use fractional factorial designs to test variables like temperature (80–120°C), solvent (toluene vs. DMF), and catalyst (e.g., POCl₃ vs. PCl₅). For example, POCl₃ in refluxing toluene achieves >85% cyclization efficiency .
- In-situ Monitoring : Employ TLC or HPLC to track reaction progress and minimize byproducts (e.g., uncyclized hydrazides) .
Q. What strategies resolve contradictions in reported spectral data?
- 2D NMR Techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations, particularly for overlapping piperidine signals .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural validation if crystallization is feasible .
- Reproducibility : Repeat synthesis under controlled conditions (e.g., inert atmosphere) to exclude oxidation artifacts .
Q. What biological targets are hypothesized for this compound?
- Trimethoxyphenyl Motif : Known to inhibit tubulin polymerization in cancer cells (similar to combretastatin analogs) .
- Oxadiazole Core : May interact with kinase ATP-binding pockets (e.g., EGFR or VEGFR) due to π-π stacking and hydrogen bonding .
Q. How should in vitro assays evaluate biological activity?
- Cell Viability Assays : Use MTT or resazurin-based assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Test against purified kinases (e.g., EGFR) via fluorescence polarization or ADP-Glo™ assays .
- Controls : Include reference inhibitors (e.g., paclitaxel for tubulin) and vehicle-only groups to validate specificity .
Q. What computational methods predict protein interactions?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in tubulin or kinase active sites .
- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. halogen groups) with activity using descriptors like logP and polar surface area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
